molecular formula C7H14O B12387937 Cyclohexanemethanol-d11

Cyclohexanemethanol-d11

Cat. No.: B12387937
M. Wt: 125.25 g/mol
InChI Key: VSSAZBXXNIABDN-BZNVDYMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanemethanol-d11 is a deuterium-labeled version of cyclohexanemethanol. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, to study the effects of deuterium substitution on various molecular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexanemethanol-d11 typically involves the deuteration of cyclohexanemethanol. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction is usually carried out in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuterium incorporation. The purity of the final product is typically ensured through rigorous purification techniques, such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanemethanol-d11 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclohexanemethanol-d11 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which cyclohexanemethanol-d11 exerts its effects is primarily through the kinetic isotope effect. Deuterium substitution can alter the rate of chemical reactions by changing the bond strength and vibrational frequencies of the molecule. This can lead to differences in reaction pathways and product distributions compared to non-deuterated analogs. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied .

Comparison with Similar Compounds

Cyclohexanemethanol-d11 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Cyclohexanemethanol: The non-deuterated analog.

    Cyclohexanol: A related compound with a hydroxyl group attached directly to the cyclohexane ring.

    Cyclohexanone: The oxidized form of cyclohexanemethanol.

    Cyclohexane: The fully reduced form of cyclohexanemethanol.

The uniqueness of this compound lies in its ability to provide insights into the effects of deuterium substitution on chemical and biological processes, making it a valuable tool in various fields of research.

Properties

Molecular Formula

C7H14O

Molecular Weight

125.25 g/mol

IUPAC Name

(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanol

InChI

InChI=1S/C7H14O/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2/i1D2,2D2,3D2,4D2,5D2,7D

InChI Key

VSSAZBXXNIABDN-BZNVDYMVSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])CO)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCC(CC1)CO

Origin of Product

United States

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